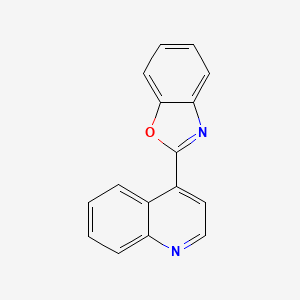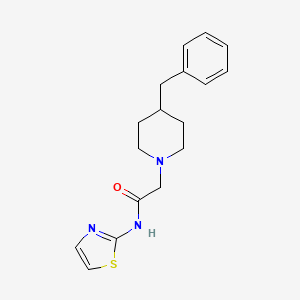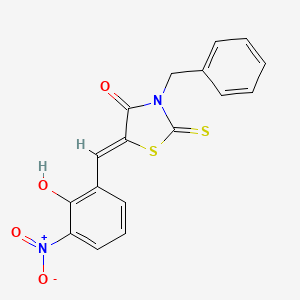
4-(1,3-benzoxazol-2-yl)quinoline
Descripción general
Descripción
4-(1,3-benzoxazol-2-yl)quinoline is a compound with the linear formula C16H10N2O . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole itself is of little practical value, but many of its derivatives, including this compound, are commercially important .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The synthesis protocols include classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring fused with a benzoxazole ring . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The benzoxazole ring is an aromatic organic compound with a benzene ring fused to an oxazole ring .Aplicaciones Científicas De Investigación
Fluorescent Probes
4-(1,3-Benzoxazol-2-yl)quinoline derivatives demonstrate potential as fluorescent probes. Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of these compounds, finding that they exhibit fluorescence in various solvents, with compound 4a notably emitting green light with high quantum yield (Bodke, Shankerrao, & Harishkumar, 2013).
Antibacterial and Antioxidant Properties
Novel this compound derivatives have been identified with promising antibacterial and antioxidant activities. Jayanna et al. (2013) reported that some synthesized compounds exhibited potent antibacterial activity, with 8a and 8e showing significant potential, and 8e and 8f acting as effective antioxidants (Jayanna et al., 2013).
Anticancer Potential
Compounds containing the this compound moiety have shown anticancer properties. Easmon, Pürstinger, Thies, Heinisch, and Hofmann (2006) synthesized hydrazones derived from alpha-(N)-acyl heteroaromatics, including this compound, which inhibited cell growth in leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).
Synthesis of Novel Derivatives
Research has focused on synthesizing new derivatives of this compound for various applications. Huang, Fei, Hu, and Liu (2015) synthesized a series of novel 1,2,4-oxadiazoline derivatives containing 2-(1,2,4-triazol-1-yl)quinoline, confirming their structures through various analytical techniques (Huang, Fei, Hu, & Liu, 2015).
Antimicrobial Activity
Compounds based on this compound have been investigated for their antimicrobial properties. Li, Xu, Li, Gao, and Chen (2019) synthesized derivatives that exhibited significant anti-tubercular activity, comparable with the reference drug rifampicin (Li et al., 2019)
Direcciones Futuras
The future directions for 4-(1,3-benzoxazol-2-yl)quinoline research could involve the development of new synthetic methods, the exploration of its biological activities, and the design of novel derivatives with improved pharmacological properties . The compound’s potential as an anticancer agent is particularly promising .
Propiedades
IUPAC Name |
2-quinolin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDKCUBLTZCXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5467304.png)
![3-[2-(ethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5467314.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone](/img/structure/B5467320.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5467327.png)

![6-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5467338.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5467346.png)
![N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5467349.png)
![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467351.png)
![N-(2-fluorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5467370.png)
![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5467376.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5467380.png)
![2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine](/img/structure/B5467400.png)
